N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered significant attention in both academic and industrial sectors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative through a reaction between imidazole and a suitable alkylating agent.
Formation of the Isoxazole Derivative: Concurrently, the isoxazole derivative is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the imidazole and isoxazole derivatives through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving imidazole and isoxazole pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of imidazole and isoxazole rings, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c17-10(11(18)14-9-2-7-19-15-9)13-3-1-5-16-6-4-12-8-16/h2,4,6-8H,1,3,5H2,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKULZGBRILFDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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